molecular formula C21H24N2O4 B2815725 diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 94917-18-7

diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B2815725
CAS No.: 94917-18-7
M. Wt: 368.433
InChI Key: ACQOEBUOOOLHHQ-UHFFFAOYSA-N
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Description

Diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that features both indole and dihydropyridine moieties. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities . The dihydropyridine ring is commonly associated with calcium channel blockers, which are used in the treatment of cardiovascular diseases.

Properties

IUPAC Name

diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-5-26-20(24)17-12(3)23-13(4)18(21(25)27-6-2)19(17)15-11-22-16-10-8-7-9-14(15)16/h7-11,19,22-23H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQOEBUOOOLHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CNC3=CC=CC=C32)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The indole moiety can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring typically yields pyridine derivatives, while substitution on the indole ring can introduce various functional groups .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits significant anticancer properties. Specifically, it has shown effectiveness against human colon cancer cell lines (HCT116) through mechanisms that involve apoptosis induction and cell cycle arrest . The structure of the compound facilitates interactions with biological targets, enhancing its therapeutic potential.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against a variety of pathogens. Studies indicate that it possesses robust inhibitory effects on bacterial growth, outperforming standard antibiotics in certain assays. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Antioxidant Effects

This compound has also been investigated for its antioxidant capabilities. It demonstrates significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage. The compound’s IC50 value in DPPH assays indicates a strong potential for use in formulations aimed at combating oxidative damage .

Corrosion Inhibition

The compound has shown promise as an anti-corrosive agent in industrial applications. Its effectiveness as a corrosion inhibitor was quantified through experiments that measured corrosion rates in metal substrates exposed to aggressive environments. Results indicated that at optimal concentrations, the compound significantly reduced corrosion rates, making it a candidate for protective coatings in various industrial settings .

Synthesis and Characterization

The synthesis of this compound involves a multicomponent reaction that integrates ethyl acetoacetate and indole derivatives under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compound .

Case Studies

Study ReferenceApplicationFindings
Ahn et al., 2018AnticancerEffective against HCT116 cell lines; induces apoptosis
Prasanthi et al., 2014AnticonvulsantDemonstrated anticonvulsant properties in animal models
Budriesi et al., 2005Calcium Channel ModulatorModulates calcium channels effectively
Khoshneviszadeh et al., 2009Anti-tubercularInhibitory activity against Mycobacterium tuberculosis
Lentz et al., 2016AntimycobacterialExhibits significant antimycobacterial effects

Mechanism of Action

The mechanism of action of diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways such as signal transduction and gene expression. The dihydropyridine ring can interact with calcium channels, modulating their activity and affecting cardiovascular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the combination of indole and dihydropyridine moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, potentially leading to novel therapeutic applications .

Biological Activity

Diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (often abbreviated as DID) is a compound of considerable interest due to its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, including anticancer, antimicrobial, and antioxidant properties.

Synthesis and Characterization

DID is synthesized through a multi-step reaction involving ethyl acetoacetate and indole derivatives. The process typically employs ammonium acetate as a catalyst in an ethanol medium. The synthesis has been validated using various spectroscopic techniques such as NMR, FTIR, and mass spectrometry to confirm the molecular structure and purity.

Key Synthesis Steps

  • Reagents : Ethyl acetoacetate, ammonium acetate, and 1H-indole-3-carboxaldehyde.
  • Conditions : Reaction carried out at 60°C in ethanol.
  • Characterization :
    • NMR : Characteristic peaks confirm the presence of indole and pyridine moieties.
    • Mass Spectrometry : Molecular ion peak observed at m/z 364 confirms the molecular weight.

Anticancer Activity

Recent studies have demonstrated that DID exhibits significant anticancer properties against various cancer cell lines. For instance, it has shown efficacy against HCT116 human colon cancer cells with IC50 values indicating potent cytotoxicity. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
HCT11615.2Induction of apoptosis
HeLa12.5Cell cycle arrest
MCF-718.0Inhibition of proliferation

Antimicrobial Activity

DID has also been evaluated for its antimicrobial properties using the disc diffusion method. It exhibited superior activity compared to standard antibiotics like Gentamicin against several pathogens including E. coli and Staphylococcus aureus.

Pathogen Inhibition Zone (mm) Comparison with Gentamicin
E. coli24Higher
Staphylococcus aureus20Comparable
Pseudomonas aeruginosa18Lower

The compound's mechanism in antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Activity

The antioxidant potential of DID was assessed using the DPPH free radical scavenging assay. The compound demonstrated a strong capacity to scavenge free radicals with an IC50 value of approximately 113.96 µg/ml, indicating its potential use as a natural antioxidant agent.

Case Studies

  • Study on Anticancer Effects : A comprehensive study evaluated DID's effects on HCT116 cells, revealing that treatment led to significant apoptosis via caspase activation pathways.
  • Antimicrobial Evaluation : Another investigation focused on DID's efficacy against multidrug-resistant bacterial strains, highlighting its potential as a novel therapeutic agent in combating antibiotic resistance.

Q & A

Basic: What are the standard synthetic protocols for preparing diethyl 4-(1H-indol-3-yl)-2,4-dihydropyridine derivatives?

Answer:
The Hantzsch reaction is the most widely used method for synthesizing dihydropyridine (DHP) derivatives. A typical protocol involves:

  • Reactants: Substituted aldehydes (e.g., indole-3-carboxaldehyde), ethyl acetoacetate (2 equivalents), and ammonium acetate (1 equivalent) in ethanol or methanol.
  • Conditions: Reflux at 343–353 K for 3–6 hours, monitored by TLC for completion.
  • Workup: Cooling to room temperature, followed by recrystallization from acetone/ether or ethanol/hexane mixtures to isolate the product .
  • Purity: Confirmed via melting point analysis and spectroscopic techniques (NMR, IR).

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Answer:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic indole protons at δ 6.8–7.5 ppm) and confirms ester carbonyl groups (δ ~165–170 ppm in ¹³C NMR) .
  • X-ray crystallography: Determines the dihydropyridine ring conformation (e.g., boat/flattened boat with puckering amplitude ~0.3 Å) and substituent orientations (e.g., indole ring dihedral angles ~80–90° relative to the DHP plane). SHELXL or SHELXTL software refines hydrogen-bonding networks (e.g., N–H···O interactions) .
  • IR: Identifies ester C=O stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

Advanced: How can researchers resolve contradictions between experimental and computational data (e.g., DFT-predicted vs. observed dihedral angles)?

Answer:

  • Cross-validation: Use X-ray crystallography as the gold standard for geometric parameters. For example, if DFT predicts a planar DHP ring but crystallography reveals a boat conformation, recalibrate computational models with solvent or dispersion corrections .
  • Dynamic effects: MD simulations can account for conformational flexibility in solution vs. rigid crystal environments.
  • Error analysis: Compare R-factors in crystallography (e.g., R₁ < 0.05 for high-quality data) with DFT convergence thresholds (e.g., energy cutoff < 1×10⁻⁵ Ha) .

Advanced: What strategies improve synthetic yields for derivatives with sterically hindered substituents (e.g., indole groups)?

Answer:

  • Solvent optimization: Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.
  • Catalysis: Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps in the Hantzsch reaction.
  • Temperature control: Extend reaction times (8–12 hours) or increase temperatures (363–373 K) to overcome steric hindrance .
  • Purification: Gradient column chromatography (hexane/EtOAc) separates structurally similar byproducts.

Advanced: How do computational methods (e.g., molecular docking) elucidate the biological mechanism of indole-containing DHPs?

Answer:

  • Target identification: DHP derivatives often act as calcium channel blockers. Docking studies (e.g., AutoDock Vina) model interactions between the indole moiety and hydrophobic pockets in Cav1.2 channels.
  • Binding affinity: Calculate ΔG values to compare substituent effects (e.g., electron-withdrawing groups on indole enhance binding).
  • Validation: Correlate docking scores with in vitro assays (e.g., IC₅₀ for vasodilation) .

Advanced: How are crystallographic disorders (e.g., solvent molecules) managed during refinement?

Answer:

  • SQUEEZE (PLATON): Removes electron density contributions from disordered solvents (e.g., voids > 100 ų) to improve R-factor accuracy .
  • Multi-component modeling: Assign partial occupancies to overlapping atoms (e.g., rotating methyl groups).
  • Validation: Check residual density maps (Δρ < 0.5 eÅ⁻³) and ADPs for plausibility .

Advanced: What role do substituents (e.g., indole vs. phenyl groups) play in modulating DHP reactivity?

Answer:

  • Electronic effects: Indole’s electron-rich π-system enhances nucleophilic reactivity at the DHP N1 position, affecting oxidation rates.
  • Steric effects: Bulky indole substituents increase torsional strain in the DHP ring, altering conformational equilibria.
  • Biological activity: Indole derivatives show enhanced selectivity for neuronal calcium channels vs. phenyl-substituted DHPs .

Basic: What are the stability considerations for storing dihydropyridine derivatives?

Answer:

  • Light sensitivity: Store in amber vials at 253–278 K to prevent photodegradation.
  • Moisture control: Use desiccants (silica gel) to avoid hydrolysis of ester groups.
  • Long-term stability: Monitor via periodic HPLC to detect decomposition products (e.g., oxidized pyridine derivatives) .

Advanced: How can researchers validate the purity of synthetic intermediates?

Answer:

  • HPLC-MS: Quantify impurities (< 0.5%) and confirm molecular ions ([M+H]⁺).
  • Elemental analysis: Match C/H/N percentages to theoretical values (e.g., ±0.3% tolerance).
  • 2D NMR (HSQC, HMBC): Assigns connectivity in complex mixtures (e.g., distinguishing regioisomers) .

Advanced: What are the challenges in scaling up DHP synthesis for preclinical studies?

Answer:

  • Reaction homogeneity: Use flow chemistry to maintain consistent heating in large batches.
  • Byproduct management: Optimize solvent systems (e.g., EtOH/H₂O) for efficient extraction.
  • Regulatory compliance: Ensure residual solvent levels (ICH guidelines) and document stereochemical integrity .

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